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1,3-Dimethyl-1H-pyrazole-4-acetaldehyde
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Overview
Description
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group onto the pyrazole ring .
Industrial Production Methods
Industrial production of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophilic reagents.
Major Products Formed
Oxidation: 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the aldehyde group but shares the pyrazole core structure.
2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde: Similar structure with a different substitution pattern on the pyrazole ring.
3,5-dimethyl-1H-pyrazole-4-carboxaldehyde: Contains a carboxaldehyde group at a different position on the pyrazole ring.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the aldehyde group and the dimethyl-substituted pyrazole ring provides a distinct combination of functional groups that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-6-7(3-4-10)5-9(2)8-6/h4-5H,3H2,1-2H3 |
InChI Key |
FXHRSRBRVHDHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CC=O)C |
Origin of Product |
United States |
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